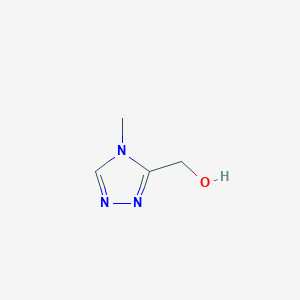

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

描述

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family, characterized by a triazole ring substituted with a methyl group and a hydroxymethyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-1,2,4-triazole with formaldehyde under acidic conditions, leading to the formation of the hydroxymethyl derivative . Another approach involves the use of nitrile precursors and reactive cumulenes in a cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry Applications

(4-methyl-4H-1,2,4-triazol-3-yl)methanol has shown promising potential in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities:

- Antiviral Properties : Research indicates that triazole derivatives exhibit significant antiviral activity. For instance, a study synthesized novel derivatives of triazole compounds and evaluated their efficacy against viral infections using density functional theory (DFT) methods .

- Anticancer Activity : The compound has been explored as an anticancer agent. A series of triazole derivatives demonstrated potent antiproliferative effects against cancer cell lines. Specific structural modifications led to enhanced activity against aromatase enzymes, which are crucial in estrogen synthesis and breast cancer progression .

- Antibacterial and Antifungal Properties : Triazoles are known for their antibacterial and antifungal properties. Studies have highlighted the effectiveness of these compounds against various microbial strains, showcasing their potential as therapeutic agents .

Agrochemical Applications

In the field of agrochemicals, this compound serves as a key building block for the development of fungicides and herbicides. Its ability to inhibit specific biological pathways in plants makes it valuable for crop protection:

- Fungicidal Activity : Triazole compounds are widely used in agriculture to combat fungal diseases in crops. The synthesis of triazole derivatives has led to the development of effective fungicides that target fungal pathogens while being safe for plants .

Material Science Applications

The unique properties of this compound extend into material sciences:

- Nonlinear Optical Materials : Recent studies have investigated the nonlinear optical properties of triazole compounds, suggesting their potential use in photonic devices . The ability to manipulate light at the molecular level opens avenues for advanced optical applications.

- Polymer Chemistry : Triazoles have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. This integration is beneficial for developing high-performance materials used in various industrial applications .

Case Study 1: Antiviral Activity Evaluation

A study conducted by Maghraby et al. synthesized a series of triazole derivatives and evaluated their antiviral activity against specific viral strains. The results indicated that certain modifications significantly enhanced antiviral efficacy compared to standard treatments .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized a library of this compound derivatives. The screening against various cancer cell lines revealed several candidates with IC50 values lower than existing chemotherapeutics, highlighting their potential as new anticancer agents .

作用机制

The mechanism of action of (4-methyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death . The triazole ring interacts with the heme moiety of cytochrome P450 enzymes, disrupting their function and inhibiting the biosynthesis of essential sterols .

相似化合物的比较

Similar Compounds

1,2,3-Triazole: Another isomer of triazole, differing in the arrangement of nitrogen atoms within the ring.

1,2,4-Triazole: The parent compound without the methyl and hydroxymethyl substitutions.

4-Methyl-1H-1,2,4-triazole: Lacks the hydroxymethyl group present in (4-methyl-4H-1,2,4-triazol-3-yl)methanol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a hydroxymethyl group on the triazole ring enhances its solubility and ability to participate in a wider range of chemical reactions compared to its unsubstituted counterparts .

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

生物活性

(4-methyl-4H-1,2,4-triazol-3-yl)methanol is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives of triazoles have been reported to demonstrate significant antibacterial activity against E. coli and other pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine | Staphylococcus aureus | 18 |

| 5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, compounds containing the triazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

Table 2: Anticancer Activity Against HepG2 Cell Line

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 25 |

| 6d (triazole derivative) | 13 |

| Control (untreated) | - |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity leading to inhibition of cell proliferation in cancer cells or disruption of bacterial metabolism in pathogens.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings. For example:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

- Anticancer Research : Another research article focused on the synthesis and evaluation of triazole derivatives against various cancer cell lines. The findings suggested that modifications in substituents significantly impacted their anticancer potency .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (4-methyl-4H-1,2,4-triazol-3-yl)methanol?

The compound is typically synthesized via cyclization or substitution reactions. For example:

- Condensation reactions : Refluxing triazole precursors (e.g., 4-amino-3-mercapto-triazoles) with aldehydes in methanol or ethanol under acidic conditions (HCl) to form Schiff base intermediates, followed by purification via recrystallization .

- Thiol-alkylation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with halogenated alcohols (e.g., bromoethanol) in acetone or methanol, catalyzed by potassium carbonate, to introduce the methanol moiety .

- Optimization : Yields are improved using green solvents (ethanol) and continuous-flow reactors for scalability .

Q. Which spectroscopic techniques are employed for structural characterization?

Key methods include:

- NMR spectroscopy : H and C NMR (e.g., DMSO-d) to confirm substituent positions and hydrogen bonding (e.g., δ 8.54 ppm for triazole protons) .

- IR spectroscopy : Peaks at 1600–1650 cm (C=N stretching) and 3200–3300 cm (N-H/O-H stretching) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 442 for derivatives) and fragmentation patterns .

- Chromatography : TLC (R values) and HPLC for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst selection : Use of mild acids (e.g., glacial acetic acid) or bases (KCO) to minimize side reactions .

- Solvent systems : Methanol or ethanol for solubility, with reflux times adjusted (3–24 hours) to balance reaction progression and decomposition .

- Workup protocols : Recrystallization from ethanol or dilute acetic acid enhances purity, while cold washing removes KCl byproducts .

- Green chemistry : Solvent-free conditions or ionic liquids reduce environmental impact .

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography (e.g., SHELX software for crystal structure determination) to resolve ambiguous peaks .

- 2D NMR : HSQC and HMBC experiments clarify C-H correlations, particularly for triazole ring protons .

- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) that may obscure spectral interpretations .

Q. What computational methods predict physicochemical properties and bioactivity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .

- Molecular docking : Screens binding affinities with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

- QSAR studies : Correlates substituent effects (e.g., electron-withdrawing groups on the triazole ring) with antimicrobial or antiviral activity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Core modifications : Substituting the methanol group with thiols or amines alters hydrogen-bonding capacity and lipophilicity .

- Ring functionalization : Adding halogens (e.g., Cl) or aryl groups (e.g., pyridine) enhances antimicrobial potency by improving target interactions .

- Pharmacophore mapping : Identifies critical moieties (e.g., triazole N3 position) for binding to stress-related receptors .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity across studies?

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial testing) to minimize variability .

- Metabolite profiling : LC-MS identifies degradation products that may skew activity results .

- Crystallographic validation : Resolve structural ambiguities (e.g., tautomeric forms) via single-crystal X-ray diffraction .

Q. Methodological Tables

Table 1. Comparison of Synthetic Routes for Triazole Derivatives

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thiol-alkylation | KCO, acetone, reflux | 82–87 | |

| Schiff base condensation | HCl, methanol, reflux | 65–75 | |

| Green synthesis | Ethanol, room temperature | 70–80 |

Table 2. Spectral Signatures for Key Functional Groups

| Functional Group | IR (cm) | H NMR (δ, ppm) |

|---|---|---|

| C=N (triazole) | 1524–1609 | 8.54–8.89 |

| O-H/N-H | 3200–3300 | 9.04–9.85 (broad) |

| SCH | 1396 | 3.81–4.42 |

属性

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFUFRVSHZKBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577126 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59660-30-9 | |

| Record name | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。